molecular formula C26H41N3O2 B11453411 N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B11453411
M. Wt: 427.6 g/mol
InChI Key: VZCRDVGYLXFPLU-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a leucinamide moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further hydrogenation to form 4-benzylpiperidine . The leucinamide moiety is then introduced through a series of condensation reactions, often involving reagents such as acyl chlorides and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of the original compound .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its combination of a piperidine ring, benzyl group, and leucinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H41N3O2

Molecular Weight

427.6 g/mol

IUPAC Name

N-[1-[(1-benzylpiperidin-4-yl)amino]-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C26H41N3O2/c1-19(2)17-24(28-25(30)22-11-9-20(3)10-12-22)26(31)27-23-13-15-29(16-14-23)18-21-7-5-4-6-8-21/h4-8,19-20,22-24H,9-18H2,1-3H3,(H,27,31)(H,28,30)

InChI Key

VZCRDVGYLXFPLU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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